5-(4-硝基苯基)-2-糠醛肟

描述

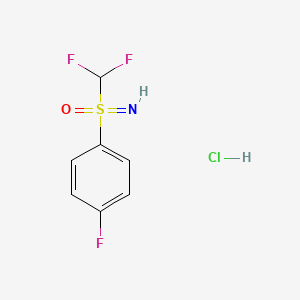

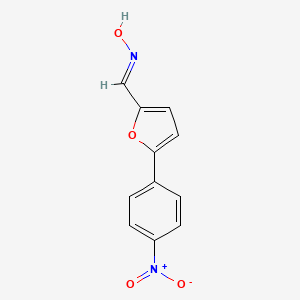

5-(4-Nitrophenyl)-2-furaldehyde oxime is a chemical compound with the linear formula C11H8N2O4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of 5-(4-Nitrophenyl)-2-furaldehyde oxime can be achieved through the Beckmann rearrangement . The first step in the process is the formation of an oxime from the aldehyde or ketone . This is followed by the conversion of the oxime oxygen to a good leaving group, and then heating . The Beckmann rearrangement is a reaction of oximes that can result in either amides or nitriles, depending on the starting material .Molecular Structure Analysis

The molecular structure of 5-(4-Nitrophenyl)-2-furaldehyde oxime is represented by the linear formula C11H8N2O4 . The molecular weight of the compound is 232.197 .Chemical Reactions Analysis

The Beckmann rearrangement is a key chemical reaction involved in the formation of 5-(4-Nitrophenyl)-2-furaldehyde oxime . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .Physical And Chemical Properties Analysis

The thermodynamic properties of 5-(4-Nitrophenyl)-2-furaldehyde oxime were determined by the Knudsen effusion method . The standard enthalpies of sublimation of the compound were calculated at 298.15 K . The standard molar formation enthalpies of the compound in the crystalline state at 298.15 K were determined indirectly from the corresponding standard molar combustion enthalpy .科学研究应用

热力学性质

- 热力学分析:5-(硝基苯基)-2-糠醛肟的热力学性质,包括其升华焓和生成焓,对于优化合成和应用过程至关重要。这些性质使用克努森蒸发法和燃烧弹量热法等方法确定(Dibrivnyi 等人,2019 年)。

分子结构和活性关系

- 立体化学和抗菌活性:一些衍生物的立体化学,包括 5-硝基-2-糠醛肟和腙,以及它们与抗菌活性之间的关系,已使用核磁共振技术进行研究(Howarth、Hoyle 和 Wakefield,1969 年)。

合成和生物活性

- 衍生物的合成:已经对 3-甲基-5-硝基呋喃衍生物的合成进行了研究,包括 3-甲基-5-硝基-2-糠醛肟,以探索它们的生物活性(Lu、Zhang、Yan 和 Lei,1984 年)。

DNA 相互作用和抗氧化活性

- 金属配合物和 DNA 相互作用:已经合成并表征了含有偶氮肟配体的 Mn(II)、Co(II)、Ni(II)、Cu(II) 和 Zn(II) 配合物,包括 2-羟基-5-[(E)-(4-硝基苯基) 二氮烯基] 苯甲醛肟,用于它们的 DNA 结合能力、抗氧化活性以及作为抗癌药物的潜力(Ayvaz 等人,2017 年)。

反应性和稳定性

- 溶液中的反应性:5-硝基-2-糠醛 (NFA) 在不同 pH 条件下的反应性揭示了其化学转化和潜在应用的见解(Cisak、Rzeszowska-Modzelewska 和 Brzezińska,2001 年)。

- 振动光谱和分子结构:使用 DFT 计算分析了 5-硝基-2-糠醛肟的构象稳定性、振动光谱和分子结构,提供了对其化学行为和潜在应用的见解(Arivazhagan、Jeyavijayan 和 Geethapriya,2013 年)。

抑菌作用

- 抑菌特性:一些硝基呋喃衍生物,包括 5-硝基-2-糠醛肟,已被研究其抑菌作用,对多种真菌表现出显着的活性(Ward、Prytherch 和 Cramer,1948 年)。

作用机制

Target of Action

The primary targets of 5-(4-Nitrophenyl)-2-furaldehyde oxime are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other functions .

Mode of Action

5-(4-Nitrophenyl)-2-furaldehyde oxime interacts with its targets (AChE and BChE) by reactivating these enzymes when they are inhibited by organophosphorus compounds . This is achieved by increasing the nucleophilicity of the oxime, allowing it to effectively remove the inhibitory organophosphorus group from the enzyme .

Biochemical Pathways

The action of 5-(4-Nitrophenyl)-2-furaldehyde oxime primarily affects the cholinergic pathway. By reactivating AChE and BChE, the compound prevents the accumulation of acetylcholine in the synaptic cleft, thereby preventing continuous stimulation of cholinergic receptors . This helps to maintain the normal function of the nervous system.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and can distribute effectively in the body .

Result of Action

The result of the action of 5-(4-Nitrophenyl)-2-furaldehyde oxime is the restoration of normal cholinergic function. By reactivating AChE and BChE, the compound prevents the symptoms associated with excessive acetylcholine, such as chest pain, convulsions, paralysis, impaired ventilation, coma, and even death .

Action Environment

The action of 5-(4-Nitrophenyl)-2-furaldehyde oxime can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivation ability . Moreover, the compound’s stability may be affected by the presence of other substances in the environment .

未来方向

Determining the thermodynamic properties for these compounds will contribute to solving practical problems pertaining to optimization processes of their synthesis, purification, and application . It will also provide a more thorough insight regarding the theoretical knowledge of their nature and are necessary for the application of the Benson group-contribution correlation for calculation .

属性

IUPAC Name |

(NE)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAWHLYTSAIGMS-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328176 | |

| Record name | (NE)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Nitrophenyl)-2-furaldehyde oxime | |

CAS RN |

19934-32-8 | |

| Record name | (NE)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide](/img/structure/B2448441.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448442.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2448443.png)

![N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2448444.png)

![8-{2-[(4-fluorophenyl)methoxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448445.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide](/img/structure/B2448449.png)